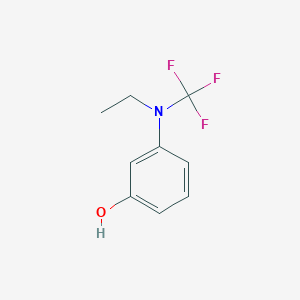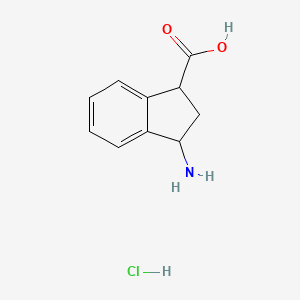![molecular formula C12H17F2N5 B11732721 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732721.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Pyrazolstruktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolkernes: Der erste Schritt beinhaltet die Synthese des Pyrazolkernes durch die Reaktion von Hydrazin mit einem geeigneten Diketon unter sauren Bedingungen.
Einführung der Difluorethylgruppe: Die Difluorethylgruppe wird über eine nukleophile Substitutionsreaktion mit einem Difluorethylhalogenid eingeführt.
Methylierung: Die Methylgruppen werden durch Alkylierungsreaktionen unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat hinzugefügt.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kopplung der Zwischenprodukte unter Verwendung eines geeigneten Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) zusammengesetzt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören möglicherweise die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungsverfahren wie Umkristallisation und Chromatographie.
Chemische Reaktionsanalyse
Reaktionstypen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Difluorethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Difluorethylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte
Oxidation: Bildung der entsprechenden Pyrazoloxid.
Reduktion: Bildung von reduzierten Pyrazolderivaten.
Substitution: Bildung von substituierten Pyrazolderivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluoroethyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Pharmakophor bei der Entwicklung neuer Therapeutika.
Materialwissenschaften: Einsatz bei der Synthese von fortschrittlichen Materialien mit einzigartigen elektronischen Eigenschaften.
Biologische Studien: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemische Sonde.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu nachgeschalteten Effekten führen. Die genauen Pfade und Ziele sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Benzyl-5-brom-N-(2-chlor-4-nitrophenyl)-2-hydroxybenzamid
- 2-Fluorodeschloroketamin
Einzigartigkeit
N-{[1-(2,2-Difluorethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amin ist einzigartig aufgrund seiner Difluorethylgruppe, die im Vergleich zu anderen Pyrazolderivaten bestimmte chemische und biologische Eigenschaften verleiht. Diese strukturelle Besonderheit kann seine Stabilität, Reaktivität und potenzielle therapeutische Anwendungen verbessern.
Eigenschaften
Molekularformel |
C12H17F2N5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8-4-12(18(3)17-8)15-5-10-6-16-19(9(10)2)7-11(13)14/h4,6,11,15H,5,7H2,1-3H3 |
InChI-Schlüssel |
MRSUOZRCPNCKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NCC2=C(N(N=C2)CC(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11732676.png)
![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
